3-Bromo-5-(3-methoxycarbonylphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-(3-methoxycarbonylphenyl)phenol, 95% is a chemical compound that has a wide range of applications in scientific research. It is a brominated phenol derivative with a methoxycarbonyl substituent at the para position. This compound has been widely used in the synthesis of various organic compounds and materials, and has been studied for its potential applications in the field of biochemistry and physiology.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(3-methoxycarbonylphenyl)phenol, 95% is not yet fully understood. However, it is believed that this compound may act as an inhibitor of enzymes involved in the metabolism of various organic compounds. In particular, it has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs, hormones, and other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Bromo-5-(3-methoxycarbonylphenyl)phenol, 95% are not yet fully understood. However, it has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs, hormones, and other compounds. In addition, this compound has been studied for its potential to modulate the activity of other enzymes, such as those involved in the metabolism of carbohydrates, lipids, and proteins.
Advantages and Limitations for Lab Experiments
The use of 3-Bromo-5-(3-methoxycarbonylphenyl)phenol, 95% in laboratory experiments offers a number of advantages. First, this compound is relatively easy to prepare and is relatively stable in solution. Second, it has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs, hormones, and other compounds. Finally, this compound has been studied for its potential to modulate the activity of other enzymes.
However, there are also some limitations to consider when using this compound in laboratory experiments. First, the mechanism of action of this compound is not yet fully understood, so its effects on biochemical and physiological processes are not yet fully understood. Second, the compound is relatively expensive, so it may not be suitable for use in large-scale experiments.
Future Directions
Given the potential applications of 3-Bromo-5-(3-methoxycarbonylphenyl)phenol, 95% in the field of biochemistry and physiology, there are a number of future directions that could be explored. First, further research could be conducted to better understand the mechanism of action of this compound. Second, the potential applications of this compound in the field of drug metabolism could be further explored. Third, the potential of this compound to modulate the activity of other enzymes could be investigated. Fourth, the potential use of this compound in the synthesis of other organic compounds and materials could be explored. Finally, the potential applications of this compound in the field of medical research could be investigated.
Synthesis Methods
The synthesis of 3-Bromo-5-(3-methoxycarbonylphenyl)phenol, 95% can be achieved through a two-step process. First, a para-methoxycarbonylphenyl bromide is generated by reacting p-methoxycarbonylphenol with bromine. Then, the para-methoxycarbonylphenyl bromide is reacted with sodium hydroxide to yield 3-Bromo-5-(3-methoxycarbonylphenyl)phenol, 95%.
Scientific Research Applications
3-Bromo-5-(3-methoxycarbonylphenyl)phenol, 95% has been used in the synthesis of various organic compounds and materials. In particular, it has been used in the synthesis of quinazolinones, which are heterocyclic compounds that have a wide range of biological activities. Furthermore, this compound has been studied for its potential applications in the field of biochemistry and physiology.
properties
IUPAC Name |
methyl 3-(3-bromo-5-hydroxyphenyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO3/c1-18-14(17)10-4-2-3-9(5-10)11-6-12(15)8-13(16)7-11/h2-8,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDEOQPJTHBKMNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10686430 |
Source
|
Record name | Methyl 3'-bromo-5'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10686430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261888-77-0 |
Source
|
Record name | Methyl 3'-bromo-5'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10686430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.